molecular formula C11H24N2O B13258973 1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol

1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol

Cat. No.: B13258973
M. Wt: 200.32 g/mol
InChI Key: IOZAKVVUHSCGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities, including antimicrobial, analgesic, anesthetic, antiarrhythmic, and spasmolytic properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol typically involves the reaction of 1,2,5-trimethylpiperidin-4-ol with propan-2-ol in the presence of an appropriate catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of 1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, its piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects .

Properties

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

1-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-2-ol

InChI

InChI=1S/C11H24N2O/c1-8-7-13(4)9(2)5-11(8)12-6-10(3)14/h8-12,14H,5-7H2,1-4H3

InChI Key

IOZAKVVUHSCGGL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1C)C)NCC(C)O

Origin of Product

United States

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